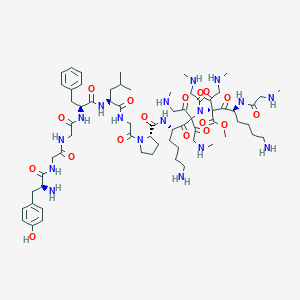
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
説明
“2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also a hydrogen ion buffer that can maintain a constant pH range for a long time .
Molecular Structure Analysis
The molecular formula of “2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” is C8H18N2O4S . Its average mass is 188.224 Da and its monoisotopic mass is 188.116089 Da .Physical And Chemical Properties Analysis
“2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” has a solubility of 703.6 g/L . Its useful pH range is 6.8-8.2 and its pKa at 25 °C is 7.5 . It has a density of 1.44 g/cm3 at 20 °C .科学的研究の応用
Biological Research Buffer
This compound is one of the best general-purpose buffers for biological research . It is excellent for various biological studies due to its buffering capacity and compatibility with biological systems .
Tissue Culture
It is used in tissue culture, a method in which fragments of tissue from an animal or plant are transferred to an artificial environment in which they can continue to survive and function .
Oxidative Phosphorylation
The compound is used in studies of oxidative phosphorylation, a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP) .
Protein Synthesis
It is used in protein synthesis with cell-free bacterial systems. These systems are used to study the protein synthesis mechanism, screen for active-translation inhibitors, and synthesize proteins with modified amino acids .
Photophosphorylation
The compound is used in studies of photophosphorylation, a process by which light energy is used to convert ADP to ATP, providing the energy for the metabolic processes of the cell .
CO2 Fixation
It is used in studies of CO2 fixation, a process by which CO2 is incorporated into organic compounds .
Transmission Electron Microscopy (TEM) Studies
It is a suitable buffer for TEM studies as it does not affect metal substrates . TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image .
Electrophoresis Studies
It is used as a running buffer in gel electrophoresis, a method for separation and analysis of macromolecules (DNA, RNA and proteins) and their fragments, based on their size and charge .
Safety And Hazards
The safety data sheet for “2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” suggests avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also advises against dust formation and recommends keeping containers tightly closed in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKKKPFXABURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374736 | |
| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid | |
CAS RN |
124335-65-5 | |
| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124335-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)







